2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)15-6-10-17(11-7-15)25-13-19(24)22-16-8-4-14(5-9-16)12-18(21)23/h4-11H,12-13H2,1-3H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSVWSREWLVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 2,4-ditert butyl phenol have been studied for their antifungal, antioxidant, and anticancer properties.
Mode of Action
For instance, 2,4-Ditert butyl phenol has been found to exhibit antioxidant effects by suppressing oxidation and neutralizing free radicals.
Biological Activity
2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide, also known by its CAS number 1060354-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a tert-butyl group and a carbamoylmethyl phenyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer and inflammation.
- Receptor Modulation : It may act on certain receptors to elicit physiological responses that could be beneficial in treating various ailments.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- A study demonstrated that structurally related compounds showed enhanced anti-proliferative activity compared to traditional iron chelators, suggesting potential use in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its effectiveness against specific bacterial strains was evaluated, revealing promising results that warrant further exploration in the development of new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. This aligns with findings from related compounds that have shown efficacy as COX-2 inhibitors .
Case Studies and Research Findings
- Study on Osteoclast Inhibition :
- Anticonvulsant Activity :
- Structure-Activity Relationship (SAR) :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1060354-54-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 340.4 g/mol |
| Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory |
| Study Type | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cell proliferation |
| Osteoclast Inhibition | Suppressed osteoclast formation and activity |
| Anticonvulsant Activity | Efficacy observed in animal models |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-tert-butylphenol with chloroacetyl chloride to form the phenoxy intermediate, followed by amidation with 4-(carbamoylmethyl)aniline. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Safety protocols for handling chloroacetyl chloride (e.g., inert atmosphere, PPE) are critical due to its reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Key precautions include:
- Use of nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
- Conducting reactions in a fume hood to avoid inhalation.
- Immediate rinsing with water for 15 minutes upon eye/skin exposure, followed by medical consultation.
- Storage in airtight containers at -20°C to maintain stability .
Q. Which analytical techniques are recommended for structural characterization?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography, if applicable, reveals intermolecular interactions (e.g., hydrogen bonds) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic parameters. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify optimal catalysts (e.g., Pd for coupling) and solvents (e.g., DMF for polar aprotic conditions). Experimental feedback refines computational models, reducing trial-and-error cycles .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:
- Standardizing protocols (e.g., MTT assays with fixed exposure times).
- Validating results via orthogonal methods (e.g., surface plasmon resonance for binding affinity).
- Cross-referencing with biomarker databases to compare activity against structurally related compounds .
Q. What crystallographic insights inform intermolecular interactions of this compound?
- Answer : Single-crystal X-ray diffraction reveals intramolecular C—H···O hydrogen bonds and packing stabilized by N—H···O interactions. Crystal growth via slow evaporation in acetonitrile yields suitable crystals. Refinement software (e.g., SHELXL) analyzes bond lengths/angles, aiding in understanding stability and reactivity .
Q. How can byproduct formation during synthesis be minimized?
- Answer : Byproducts (e.g., unreacted intermediates) are reduced by:
- Optimizing stoichiometry (e.g., 1.2 equivalents of 4-(carbamoylmethyl)aniline).
- Using scavenger resins (e.g., polymer-bound triphenylphosphine for halogen removal).
- Monitoring reaction progress via TLC or in-situ FTIR to terminate at completion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
